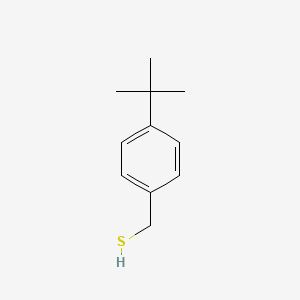

4-tert-Butylbenzyl mercaptan

概要

説明

4-tert-Butylbenzyl mercaptan is a benzyl mercaptan derivative commonly used as a ligand for synthesizing metal clusters . It is known for its unique chemical structure, which includes a tert-butyl group attached to a benzyl mercaptan moiety. This compound is utilized in various chemical reactions and has significant applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzyl mercaptan can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent . The reaction typically occurs under mild conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

化学反応の分析

Nucleophilic Substitution Reactions

BBSH acts as a nucleophile due to its thiol (-SH) group, participating in reactions with electrophilic substrates like alkyl halides.

Mechanistic Insight : The reaction proceeds via an -type mechanism, where the thiolate anion (generated from BBSH and base) displaces chloride. The bulky tert-butyl group does not hinder reactivity due to the steric shielding of the aromatic ring.

Oxidative Cleavage and Cyanation

BBSH undergoes oxidative transformations under controlled conditions.

| Oxidizing System | Conditions | Product | Yield | Selectivity | Citations |

|---|---|---|---|---|---|

| MoV/FeIII oxide catalyst, NH, O | 180°C, 6 h | 4-tert-Butylbenzonitrile | 92% | >99% conversion |

Key Findings :

- In situ DRIFTS studies confirm BBSH oxidizes to intermediate sulfonic acids before forming nitriles.

- Mechanistic pathway involves sequential oxidation of -SH to -SOH, followed by ammoxidation.

Coordination with Metal Clusters

BBSH serves as a stabilizing ligand for atomically precise metal clusters.

Structural Features :

- BBSH’s bulky substituent prevents aggregation, enabling isolation of monodisperse clusters.

- Ag clusters exhibit face-centered cubic (FCC) packing with {100} and {111} facets .

Cross-Coupling Reactions

BBSH participates in transition-metal-catalyzed coupling reactions.

| Catalyst | Substrate | Product | Yield | Conditions | Citations |

|---|---|---|---|---|---|

| Cu(I) | Aryl halides | Biaryl thioethers | 85–90% | DMF, 100°C | |

| Rh(TPA)/SPA | α-Diazoesters | α-Mercaptoesters | 94% ee | Cyclohexane, 25°C |

Example Reaction :

- Enantioselectivity arises from hydrogen-bonding interactions between the catalyst and intermediate enols .

Acid-Catalyzed Reactions

BBSH reacts with electrophiles under acidic conditions.

| Reaction Type | Conditions | Product | Yield | Notes | Citations |

|---|---|---|---|---|---|

| Thioesterification | Tl(I) ethoxide, acyl chlorides | RCOSC(CH) | 75–80% | Avoids racemization of chiral centers |

Mechanism :

- Thallium thiolate intermediate forms, facilitating nucleophilic attack on acyl chlorides.

科学的研究の応用

Synthesis of Metal Clusters

4-tert-Butylbenzyl mercaptan is primarily used as a protective ligand in the synthesis of metal clusters, enhancing their stability and solubility. Notable examples include:

- Silver Clusters : A stable Ag55 cluster protected with BBSH was synthesized, exhibiting distinct optical properties with absorption bands at 2.25 and 2.81 eV. This cluster was characterized using matrix-assisted laser desorption ionization mass spectrometry (MALDI MS), confirming its structural integrity and potential for further applications in nanotechnology .

| Cluster Type | Protection Ligand | Key Properties |

|---|---|---|

| Ag55 | This compound | Absorption maxima at 2.25 eV and 2.81 eV |

| Pt Cluster | This compound | Synthesized for photonic applications |

Organic Synthesis

BBSH plays a crucial role in organic synthesis, particularly in the preparation of complex organic molecules:

- N-Me-Aminopyrimidinone Derivatives : BBSH is utilized to synthesize these derivatives, which are known for their inhibitory effects on voltage-gated sodium channels (Nav1.7). This application is significant for developing new pharmacological agents targeting pain management .

Polymer Chemistry

In polymer chemistry, BBSH has been employed as a chain transfer agent in the polymerization process:

- Polystyrene Telechelics : BBSH was used to cap dithiol-polystyrene during polymerization, leading to high fidelity in end-group functionality as confirmed by nuclear magnetic resonance (NMR) spectroscopy .

Case Study 1: Synthesis of Silver Clusters

A study demonstrated the synthesis of silver clusters using BBSH as a ligand, where the resulting Ag55(BBSH)31 cluster was analyzed through MALDI MS and electrospray ionization mass spectrometry (ESI MS). The study highlighted the effectiveness of BBSH in stabilizing metal clusters and facilitating their characterization .

Case Study 2: Polymerization Reactions

In another investigation, BBSH was utilized to cap polystyrene chains during polymerization, which resulted in well-defined end groups verified through various analytical techniques including size exclusion chromatography (SEC). The results indicated that BBSH significantly influenced the molecular weight distribution and dispersity of the resultant polymers .

作用機序

The mechanism of action of 4-tert-Butylbenzyl mercaptan involves its ability to act as a nucleophile, participating in various substitution and addition reactions. Its mercaptan group can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .

類似化合物との比較

- Benzyl mercaptan

- 4-tert-Butylbenzenethiol

- 4-tert-Butylbenzyl alcohol

- 4-tert-Butylbenzyl chloride

Comparison: 4-tert-Butylbenzyl mercaptan is unique due to the presence of both a tert-butyl group and a mercaptan group. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced nucleophilicity, compared to similar compounds like benzyl mercaptan or 4-tert-Butylbenzenethiol .

生物活性

4-tert-Butylbenzyl mercaptan (BBSH), with the chemical formula and CAS number 49543-63-7, is a thiol compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides an overview of its biological activity, supported by relevant data tables, case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Weight | 180.310 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 256.2 ± 9.0 °C |

| Flash Point | 102.3 ± 8.9 °C |

| Structure | Chemical Structure |

Anticancer Potential

Recent studies have demonstrated that BBSH exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in Ras-mutated liver cancer cells by increasing reactive oxygen species (ROS) levels, which is critical for triggering cell death pathways. In vitro assays using MTT assays indicated a marked decrease in cellular viability upon treatment with BBSH, suggesting its potential as a therapeutic agent against certain cancer types .

Neuropharmacological Effects

BBSH has also been investigated for its effects on voltage-gated sodium channels, particularly Nav1.7, which is implicated in pain perception. Research indicates that derivatives synthesized from BBSH act as potent state-dependent inhibitors of Nav1.7, making them promising candidates for developing new analgesics .

The biological activity of BBSH can be attributed to several mechanisms:

- Reactive Oxygen Species Modulation : BBSH increases ROS levels in cancer cells, leading to oxidative stress and apoptosis.

- Ion Channel Modulation : Its derivatives inhibit Nav1.7 channels, potentially altering pain signaling pathways.

- Catalytic Applications : As a ligand, BBSH facilitates the synthesis of metal clusters that exhibit catalytic properties in various chemical reactions .

Case Studies

- Polymerization Studies : In a study involving the polymerization of polystyrene telechelics, BBSH was used as a capping agent for dithiol compounds. The results indicated high end-group fidelity and successful incorporation into polymer structures, demonstrating its utility in material science applications .

- Catalytic Applications : BBSH has been employed to synthesize silver clusters through a novel approach based on miscibility principles. This method avoids phase-transfer agents while producing atomically precise clusters that can be utilized in catalysis .

Safety and Toxicity

BBSH is classified under GHS07 with warnings related to skin and eye irritation (H315, H319). Proper handling and safety precautions are recommended when working with this compound .

特性

IUPAC Name |

(4-tert-butylphenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYKSYBJKIMANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373791 | |

| Record name | 4-tert-Butylbenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49543-63-7 | |

| Record name | 4-tert-Butylbenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-tert-butylphenyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-tert-Butylbenzyl mercaptan in synthesizing metal nanoclusters?

A: this compound acts as a stabilizing ligand, binding to the surface of silver or gold nanoclusters and preventing their aggregation. [, , ] This protective layer allows for the controlled growth of atomically precise clusters with specific numbers of metal atoms and ligands.

Q2: How does the structure of this compound influence its stabilizing properties?

A: The structure of this compound features a sulfur atom with a strong affinity for gold and silver. This sulfur atom forms a strong bond with the metal atoms on the cluster surface. The bulky tert-butylbenzyl group provides steric hindrance, preventing the clusters from coming too close and aggregating. [, ]

Q3: Can you provide an example of a specific nanocluster synthesized using this compound and its potential application?

A: One example is the Ag56Se13S15 cluster protected with this compound. This cluster exhibits strong luminescence with a quantum yield of 21%. [] The cluster’s emission is selectively quenched by mercuric ions (Hg2+), making it a potential candidate for developing highly sensitive mercury sensors. []

Q4: Are there any analytical techniques used to characterize nanoclusters synthesized with this compound?

A4: Yes, researchers utilize a variety of techniques to characterize these nanoclusters. These include:

- Mass Spectrometry (MS): Used to determine the exact mass of the clusters, providing information on the number of metal atoms and ligands. [, , ]

- Elemental Analysis: Confirms the elemental composition and stoichiometry of the synthesized clusters. []

- X-ray Diffraction (XRD): Reveals the arrangement of atoms within the cluster and provides insight into their crystal structure. []

- Transmission Electron Microscopy (TEM): Allows for the visualization of the size and shape of the nanoclusters. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。